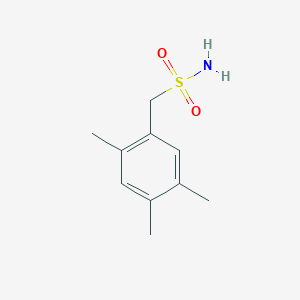

(2,4,5-Trimethylphenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

(2,4,5-trimethylphenyl)methanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-7-4-9(3)10(5-8(7)2)6-14(11,12)13/h4-5H,6H2,1-3H3,(H2,11,12,13) |

InChI Key |

VCPQYYRCMPAYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CS(=O)(=O)N)C |

Origin of Product |

United States |

Significance of Aryl Methanesulfonamide Scaffolds in Advanced Organic Synthesis

The aryl methanesulfonamide (B31651) scaffold, a key feature of (2,4,5-Trimethylphenyl)methanesulfonamide, is a privileged structural motif in the field of organic chemistry. Its importance stems from a combination of robust chemical properties and versatile reactivity, making it a valuable component in the design and synthesis of complex molecules.

Aryl sulfonamides are recognized for their chemical stability, often being resistant to a wide range of reaction conditions, which allows for their incorporation into multi-step synthetic pathways. thieme-connect.com The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the attached aryl ring and the acidity of the N-H bond. This electronic nature is pivotal in directing chemical reactions and in the formation of stable intermediates.

In the context of advanced organic synthesis, aryl methanesulfonamides serve as versatile building blocks. They can participate in a variety of chemical transformations, including N-alkylation, N-arylation, and various coupling reactions, to generate a diverse array of derivatives. researchgate.net The development of transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of this scaffold, enabling the construction of intricate molecular frameworks with high efficiency and selectivity. frontiersrj.comrsc.org

Furthermore, the sulfonamide linkage is a key component in many chiral auxiliaries, which are instrumental in asymmetric synthesis for the preparation of enantiomerically pure compounds. This is particularly crucial in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. tandfonline.com

Overview of Research Trajectories for N Aryl Sulfonamides and Their Derivatives

Classical Approaches to Sulfonamide Formation

The most traditional and direct method for constructing the N-aryl sulfonamide linkage involves the reaction between an aniline (B41778) and a sulfonyl chloride. This approach has been a mainstay in organic synthesis for over a century due to its straightforward nature and the ready availability of starting materials.

Amination of Methanesulfonyl Chloride with Substituted Anilines

The formation of (2,4,5-Trimethylphenyl)methanesulfonamide is classically achieved by the nucleophilic attack of 2,4,5-trimethylaniline (B89559) on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

A general procedure involves dissolving the substituted aniline, like 2,4,5-trimethylaniline, in a suitable solvent such as dichloromethane, diethyl ether, or tetrahydrofuran. mdpi.com The solution is often cooled in an ice bath before the dropwise addition of both the base and methanesulfonyl chloride. mdpi.comresearchgate.net The reaction is then allowed to proceed to completion, which can take several hours at room temperature. mdpi.com Workup typically involves washing the reaction mixture to remove the hydrochloride salt and excess reagents, followed by drying and evaporation of the solvent to yield the crude sulfonamide, which can be further purified by recrystallization or chromatography. While yields for the specific title compound are not extensively reported in readily available literature, analogous reactions between substituted anilines and various sulfonyl chlorides are known to produce moderate to excellent yields, often exceeding 85-95%. mdpi.comresearchgate.net

Condensation Reactions in Sulfonamide Synthesis

The amination of a sulfonyl chloride is a prime example of a condensation reaction, where two molecules combine with the elimination of a small molecule, in this case, HCl. This fundamental transformation remains a widely used method for the synthesis of N-arylsulfonamides due to its efficiency and simplicity. The reliability of this method has made it a benchmark against which newer synthetic strategies are often compared. While other specialized condensation methods exist, the direct reaction of an amine with a sulfonyl chloride is the most pertinent classical approach for synthesizing compounds like this compound.

Modern Transition Metal-Catalyzed Syntheses

To overcome some limitations of the classical methods, such as the need for often harsh sulfonyl chloride reagents, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives. These methods offer milder conditions and broader functional group tolerance, enabling the synthesis of complex sulfonamide derivatives.

Palladium-Catalyzed N-Arylation Strategies for Methanesulfonamide (B31651) Derivatives

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds, including those in N-arylsulfonamides. princeton.edu This methodology allows for the coupling of an aryl halide or triflate (an electrophile) with a sulfonamide (a nucleophile). To synthesize a this compound analogue, one would couple methanesulfonamide with a 2,4,5-trimethyl-substituted aryl halide.

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the deprotonated sulfonamide. Reductive elimination from this intermediate yields the desired N-arylsulfonamide and regenerates the Pd(0) catalyst. The success of the reaction heavily relies on the choice of a sterically hindered and electron-rich phosphine (B1218219) ligand, which facilitates the key steps of the catalytic cycle.

| Aryl Halide/Sulfonate | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Perfluorooctanesulfonates | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80–90 °C, 48 h | 76-95% | nih.gov |

| (Hetero)aryl Chlorides | Pd₂(dba)₃ / BippyPhos | NaOtBu | Toluene | 110 °C | Good to Excellent | |

| Aryl Halides | Pd-Cu Nanocatalyst | K₃PO₄ | Water (micellar) | RT | High |

Copper-Catalyzed Arylation Techniques for Sulfonamides

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a historically significant and cost-effective alternative to palladium-based methods. This reaction typically involves coupling an aryl halide (preferably an iodide or bromide) with a sulfonamide in the presence of a copper catalyst and a base at elevated temperatures.

Modern iterations of the Ullmann reaction often employ soluble copper(I) salts (e.g., CuI) in combination with a ligand, such as phenanthroline or various diamines, which enhances catalyst solubility and activity, allowing for lower reaction temperatures compared to the traditional high-temperature, heterogeneous conditions. The reaction is versatile and provides a reliable pathway for the formation of the N-aryl sulfonamide bond.

| Arylation Reagent | Nucleophile | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Aniline | CuI / Phenanthroline | KOH | High Temp | Typical | |

| (Hetero)aryl Halides | Sulfonamides | Cu Salts / Oxalamides | - | 100 °C | Excellent | |

| Aryl Halides | Phenols | Cu-Nanoparticles | Cs₂CO₃ | 50-60 °C | High |

Nickel-Catalyzed Cross-Coupling Reactions for N-Arylsulfonamides

More recently, nickel has emerged as an abundant and economical catalyst for C-N cross-coupling reactions. researchgate.net Nickel-catalyzed methods can effectively couple sulfonamides with a wide array of (hetero)aryl chlorides, which are often less expensive and more readily available than the corresponding bromides or iodides. researchgate.net

These transformations are enabled by the use of specific nickel pre-catalysts, often featuring phosphine ligands, which can be activated under thermal or, in some advanced methods, photoredox conditions. researchgate.net Photosensitized nickel catalysis, for example, allows the reaction to proceed under mild conditions by accessing an excited state of the nickel complex, which facilitates the crucial reductive elimination step to form the final product. This approach provides access to a broad range of N-aryl sulfonamide motifs with high efficiency.

| Aryl Electrophile | Catalyst | Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| (Hetero)aryl Chlorides | (L)NiCl(o-tol) | PhPAd-DalPhos | - | Thermal | High | researchgate.net |

| Aryl Halides | NiBr₂·diglyme | dtbbpy | DBU | Ir-photocatalyst, Blue LEDs | 41-99% | |

| Aryl Bromides | NiBr₂·diglyme | None | DBU | Ir-photocatalyst, Blue LEDs, 68°C | 41-86% |

Mechanistic Investigations of 2,4,5 Trimethylphenyl Methanesulfonamide Reactivity

Elucidation of Reaction Pathways in Formation Reactions

The synthesis of aryl sulfonamides, including (2,4,5-Trimethylphenyl)methanesulfonamide, can be achieved through various methods, each with its own distinct reaction mechanism. These can be broadly categorized into transition metal-catalyzed and metal-free processes.

Detailed Mechanisms of Transition Metal-Catalyzed Sulfonamidation Processes

Transition metal catalysis offers a powerful and versatile approach for the formation of the C-N bond in aryl sulfonamides. Nickel, palladium, and rhodium are prominent catalysts in these transformations, each operating through a series of well-defined elementary steps.

Nickel-Catalyzed Sulfonamidation: A prevalent mechanism for nickel-catalyzed C-N bond formation involves a dual catalytic cycle, often employing a photosensitizer. nih.gov The process is initiated by the oxidative addition of a Ni(0) complex to an aryl halide (e.g., 2,4,5-trimethylphenyl bromide). nih.gov This is followed by ligand exchange with the sulfonamide and deprotonation to form a Ni(II)-aryl amido complex. nih.gov Concurrently, a photosensitizer, upon irradiation with visible light, reaches an excited state and transfers its energy to the Ni(II) complex. nih.gov This excited Ni(II) species then undergoes reductive elimination to furnish the N-aryl sulfonamide product and regenerate the Ni(0) catalyst. nih.gov

Table 1: Key Steps in Photosensitized Nickel-Catalyzed Sulfonamidation

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | A Ni(0) complex adds to the aryl halide. | Ni(II)-aryl complex |

| 2. Ligand Exchange & Deprotonation | The sulfonamide displaces a ligand and is deprotonated. | Ni(II)-aryl amido complex |

| 3. Photosensitization | A photocatalyst absorbs light and transfers energy to the Ni(II) complex. | Excited Ni(II) complex |

Palladium-Catalyzed Sulfonamidation: Palladium-catalyzed methods often utilize a directing group strategy for the C-H functionalization of arenes to form sulfonamides. The sulfonamide group itself can act as a weakly coordinating directing group, guiding the palladium catalyst to an ortho C-H bond. researchgate.netnih.gov The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. researchgate.net Subsequent reaction with a sulfonating agent and reductive elimination yields the desired product.

Rhodium-Catalyzed C-H Amination: Rhodium catalysts are also effective for the direct amination of C-H bonds. The mechanism is thought to involve C-H activation to form a rhodacycle, followed by reaction with an aminating agent. nih.gov Density Functional Theory (DFT) studies have been instrumental in elucidating the intricacies of these rhodium-catalyzed pathways, including the involvement of different oxidation states of rhodium and the role of various ligands in promoting the reaction. nih.govsemanticscholar.org

Understanding Metal-Free Sulfonamidation Mechanisms

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free sulfonamidation methods have gained significant attention. These reactions often proceed through unique mechanistic pathways involving radical intermediates or electrophilic species.

Electrochemical Synthesis: One prominent metal-free approach is the electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.gov The proposed mechanism initiates with the anodic oxidation of the arene (e.g., 1,2,4-trimethylbenzene) to form a radical cation. nih.gov This is followed by a nucleophilic attack of an amidosulfinate (formed in situ from the amine and SO2), and a subsequent oxidation step to yield the final sulfonamide product. nih.gov This method avoids the need for pre-functionalized starting materials.

Iodine-Catalyzed Oxidative Coupling: Another metal-free strategy involves the iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines. This reaction is believed to proceed through the in-situ formation of a more reactive electrophilic sulfur species, which is then trapped by the amine nucleophile.

Studies on Electrophilic Aromatic Substitution (EAS) Regioselectivity within Aryl Sulfonamides

The regioselectivity of electrophilic aromatic substitution (EAS) on the aryl ring of this compound is governed by the directing effects of the substituents already present. In this specific compound, the benzene (B151609) ring is heavily substituted with three methyl groups and a methanesulfonamide (B31651) group.

In the case of this compound, the 2, 4, and 5 positions are occupied by methyl groups. The remaining unsubstituted positions are at C3 and C6. The directing effects of the existing substituents would influence the position of any further electrophilic attack.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CH3 | 2, 4, 5 | Electron-donating (activating) | Ortho, Para |

Given the positions of the methyl groups, the C6 position is ortho to the methyl group at C5 and meta to the methyl group at C4, while the C3 position is ortho to the methyl groups at C2 and C4. The powerful activating and ortho-directing nature of the methyl groups would likely dominate, making the C3 and C6 positions the most probable sites for electrophilic attack.

C-H Activation Mechanistic Pathways involving Aryl Sulfonamides

The sulfonamide moiety is an effective directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. This has become a powerful tool for the late-stage modification of complex molecules.

The most widely accepted mechanism for these transformations is the concerted metalation-deprotonation (CMD) pathway. wikipedia.org In this process, the sulfonamide's nitrogen or oxygen atom coordinates to the metal center (e.g., Pd(II) or Rh(III)), positioning the catalyst in proximity to an ortho C-H bond of the aryl ring. nih.govrsc.org A base, often an acetate (B1210297) ligand on the metal, assists in the cleavage of the C-H bond through a six-membered cyclometalated transition state. nih.gov This step forms a stable five-membered metallacycle intermediate. This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds.

For this compound, the C-H bonds ortho to the sulfonamide group are at the C2 and C6 positions. However, the C2 position is already substituted with a methyl group. Therefore, the C-H bond at the C6 position would be the primary target for directed C-H activation.

Investigations into the Reactivity and Acidity of the Sulfonamide N-H Bond

The N-H bond of the sulfonamide group is acidic, and its pKa is a critical factor influencing the compound's reactivity and biological activity. The acidity of this proton is significantly influenced by the electronic nature of the substituents on the aryl ring. nih.gov Electron-withdrawing groups on the ring increase the acidity of the N-H bond by stabilizing the resulting conjugate base (the sulfonamidate anion). Conversely, electron-donating groups decrease the acidity.

In this compound, the three methyl groups are electron-donating, which would be expected to decrease the acidity of the N-H bond compared to an unsubstituted phenylmethanesulfonamide. This modulation of acidity can have profound effects on the compound's behavior in chemical reactions, such as its ability to act as a nucleophile or a ligand for a metal catalyst.

Computational studies have shown a strong correlation between the calculated acidity of sulfonamides and their experimental pKa values. nih.gov These studies also reveal that the N-H bond length can be correlated with acidity, with more acidic compounds generally having longer S-N bonds. rsc.org

Computational Approaches in Mechanistic Elucidation of Sulfonamide Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving aryl sulfonamides. nih.govrsc.orgnih.gov DFT calculations allow researchers to map out potential energy surfaces for reaction pathways, identify transition state structures, and calculate activation energies. This provides deep insights into reaction mechanisms that are often difficult to obtain through experimental methods alone.

Applications of DFT in Sulfonamide Reactivity Studies:

Rationalizing Regioselectivity: DFT calculations can explain the observed regioselectivity in C-H activation and electrophilic aromatic substitution reactions by comparing the energies of different possible reaction pathways and intermediates. nih.gov

Elucidating Catalyst Roles: Computational studies can clarify the role of the catalyst, ligands, and additives in transition metal-catalyzed reactions. For example, DFT has been used to understand how different solvents and additives can switch the site-selectivity of C-H activation in aryl sulfonamides. rsc.org

Predicting Reactivity: By calculating properties such as bond dissociation energies and pKa values, computational methods can help predict the reactivity of the sulfonamide N-H bond. nih.gov

Validating Proposed Mechanisms: DFT calculations are frequently used to support or refute proposed reaction mechanisms by comparing calculated energy barriers with experimentally determined reaction rates. nih.gov

Through the synergy of experimental and computational investigations, a detailed and nuanced understanding of the reactivity of this compound and related aryl sulfonamides continues to emerge, paving the way for new discoveries in synthesis and medicinal chemistry.

Theoretical and Computational Chemistry Studies on 2,4,5 Trimethylphenyl Methanesulfonamide

Electronic Structure and Bonding Analysis

The electronic structure of sulfonamides is a subject of significant interest, particularly concerning the nature of the bond between the sulfur and nitrogen atoms.

The nature of the sulfur-nitrogen (S-N) bond in sulfonamides has been a topic of considerable debate, with a particular focus on the extent of π-type interactions. chemrxiv.org Historically, the involvement of sulfur's d-orbitals in d-p π bonding was postulated to explain the geometry and reactivity of these compounds. However, modern computational and spectroscopic studies have challenged this view.

Recent investigations using a combination of sulfur K-edge X-ray absorption spectroscopy (XAS) and density functional theory (DFT) have provided direct experimental probes into the S3p orbital contributions to bonding. chemrxiv.orgacs.org These studies have confirmed that sulfonamides possess essentially no S-N π-bonding involving S3p orbitals. chemrxiv.orgacs.orgsemanticscholar.org The dominant force affecting the rotational barrier around the S-N axis is now understood to be electron repulsion rather than significant π-bond character. chemrxiv.orgacs.org While some studies attribute large rotational barriers in related compounds like sulfenamides to π-bonding, these contributions are considered less significant in sulfonamides, which exhibit lower rotational barriers. chemrxiv.orgacs.org

For (2,4,5-Trimethylphenyl)methanesulfonamide, it is therefore anticipated that the S-N bond is primarily a single, sigma (σ) bond with minimal to negligible π-character. The electronic environment will be governed by the strong electron-withdrawing nature of the sulfonyl group and the electronic properties of the trimethylphenyl moiety.

The reactivity of sulfonamides is largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its capacity to accept electrons. nih.govijaers.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE_gap), is a critical indicator of molecular stability and reactivity. nih.govijaers.com A smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer. ijaers.comijaers.com

In sulfonamide derivatives, both HOMO and LUMO are often identified as antibonding orbitals. scielo.br Their distribution is typically located on the aromatic ring and other functional groups. scielo.br For this compound, the trimethylphenyl group, with its electron-donating methyl substituents, would be expected to raise the energy of the HOMO compared to an unsubstituted benzenesulfonamide. This would likely make it a better electron donor. ijaers.com The LUMO is expected to be distributed over the sulfonamide group and the aromatic ring.

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Molecular Orbital | Expected Energy Level | Probable Location of Electron Density | Implied Reactivity |

|---|---|---|---|

| HOMO | Relatively High | Primarily on the electron-rich 2,4,5-trimethylphenyl ring | Good electron donor |

| LUMO | Relatively Low | Distributed across the sulfonyl group and aromatic ring | Potential electron acceptor |

| HOMO-LUMO Gap | Moderate | - | Indicates good molecular stability |

Conformational Analysis and Energy Landscapes

The biological and chemical activity of sulfonamides is intrinsically linked to their three-dimensional shape and conformational flexibility. Computational studies have revealed that the energy landscape of benzenesulfonamides is characterized by specific stable conformations. nih.govnih.gov

A common finding is the existence of two primary conformations: one where the S-N bond is oriented nearly perpendicular to the plane of the benzene (B151609) ring, and another where the amino group is either staggered or eclipsed relative to the sulfonyl group. nih.govmdpi.com For many simple benzenesulfonamides, the most stable conformer features the amino group's hydrogens eclipsing the oxygen atoms of the sulfonyl group. nih.govnih.gov

The rotation around the S-N bond is a key conformational process. In sulfonamides, the energy barrier to this rotation is relatively low, reflecting the lack of significant π-bonding. chemrxiv.orgacs.org Structural changes during this rotation are minimal, with the S-N bond length changing by only about 2 picometers. semanticscholar.org In this compound, the presence of the bulky trimethylphenyl group and the methyl group on the sulfur side will introduce steric hindrance that influences the conformational preferences and the energy barriers for rotation around the C-S and S-N bonds. It is likely that the molecule will adopt a conformation that minimizes steric clash between the methyl groups on the ring and the sulfonyl oxygen atoms.

Density Functional Theory (DFT) Applications to Sulfonamides

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of sulfonamides, providing insights that are often difficult to obtain experimentally. nih.govijaers.com DFT methods are widely used to calculate optimized geometries, electronic properties, and spectroscopic parameters for this class of compounds. ijaers.comnih.gov Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) for these calculations. ijaers.comnih.gov

Geometry optimization via DFT is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. researchgate.netstackexchange.com The algorithm iteratively adjusts atomic coordinates to minimize the total energy, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. stackexchange.com

For sulfonamide derivatives, DFT calculations have successfully predicted molecular geometries that align well with experimental data from X-ray crystallography. mdpi.com In general sulfonamides, typical bond lengths are approximately 1.45 Å for S=O and 1.67 Å for S-N. mdpi.com Bond angles for O=S=O are around 120-121°, and for O=S-N, they are in the range of 105-111°. mdpi.com For this compound, a full geometry optimization would yield the precise structural parameters that account for the electronic and steric effects of its specific substitution pattern.

Table 2: Predicted Equilibrium Geometrical Parameters for Key Bonds in this compound (Based on DFT studies of similar compounds)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| S-N | ~1.67 Å | |

| C(aryl)-S | ~1.79 Å | |

| Bond Angle | O=S=O | ~121° |

| O=S=N | ~108° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.netspectroscopyonline.com

For sulfonamides, characteristic vibrational frequencies have been well-established through both experimental and computational studies. nih.gov The asymmetric and symmetric stretching vibrations of the SO2 group are typically strong and appear in distinct regions of the IR spectrum. The S-N bond stretching and N-H vibrations are also key diagnostic peaks. nih.gov DFT can also be used to predict other spectroscopic properties, such as NMR chemical shifts, which are crucial for structural elucidation. mdpi.com A theoretical vibrational analysis of this compound would allow for the prediction of its complete IR and Raman spectra, identifying key functional group frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH- | 3350 - 3290 |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| Asymmetric SO₂ Stretch | -SO₂- | ~1350 |

| Symmetric SO₂ Stretch | -SO₂- | ~1160 |

| S-N Stretch | -S-N- | ~930 |

| C-S Stretch | -C-S- | 800 - 600 |

Energetic Studies Including Free Energy and Enthalpy of Formation

Energetic studies are fundamental to understanding the stability and potential reactivity of a molecule. The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are key thermodynamic quantities that describe the energy changes upon the formation of a compound from its constituent elements in their standard states.

For this compound, these values can be determined computationally using high-level quantum chemical methods. Methodologies such as the Gaussian-n (G3, G4) theories and Complete Basis Set (CBS) methods are designed to yield highly accurate thermochemical data. researchgate.net These approaches involve a series of calculations at different levels of theory and with various basis sets, which are then extrapolated to approximate the results of a very high-level calculation.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation.

Vibrational Frequency Calculations: These are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations: High-accuracy single-point energy calculations are then carried out on the optimized geometry.

Atomization or Isodesmic Reactions: The enthalpy and free energy of formation are often calculated using atomization energies or, more reliably, through isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

While specific values are not published for this compound, a hypothetical isodesmic reaction for its formation could be formulated as follows:

C6H5SO2NH2 + C6H3(CH3)3 → C6H2(CH3)3SO2NH2 + C6H6

By calculating the energies of all species in this reaction, a more accurate enthalpy of formation for the target molecule could be derived.

Table 1: Hypothetical Data Table for Energetic Properties of this compound

| Thermodynamic Quantity | Calculated Value (kJ/mol) | Method |

| Enthalpy of Formation (ΔHf°) | Data not available | G4 Theory |

| Free Energy of Formation (ΔGf°) | Data not available | G4 Theory |

| Zero-Point Energy (kcal/mol) | Data not available | B3LYP/6-31G(d) |

Note: The table above is illustrative. Specific computational studies are required to generate actual data.

Molecular Electron Density Theory (MEDT) Applications to N-Arylsulfonamides

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that focuses on the changes in electron density during a chemical reaction. It provides a powerful framework for analyzing reaction mechanisms, moving beyond the traditional frontier molecular orbital (FMO) theory.

For N-arylsulfonamides, MEDT can be applied to understand their reactivity in various chemical transformations, such as electrophilic or nucleophilic substitution reactions. The theory analyzes the global and local conceptual DFT reactivity indices, including:

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electron density.

Nucleophilicity (N): An index that measures the ability of a molecule to donate electron density.

Parr Functions: These are used to identify the most electrophilic and nucleophilic sites within a molecule.

In the context of this compound, an MEDT study would involve calculating these indices to predict its reactivity. The trimethyl-substituted phenyl ring is electron-rich, which would likely result in a higher nucleophilicity for the aromatic ring compared to an unsubstituted phenylsulfonamide. This would suggest an increased reactivity towards electrophiles. The nitrogen atom of the sulfonamide group also possesses nucleophilic character.

An MEDT analysis of a reaction involving an N-arylsulfonamide, for instance, its reaction with an electrophile, would involve tracking the flow of electron density from the nucleophilic centers of the sulfonamide to the electrophilic centers of the reaction partner along the reaction pathway. This allows for a detailed understanding of the bond-forming and bond-breaking processes.

Table 2: Conceptual DFT Reactivity Indices (Illustrative)

| Compound | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| This compound | Data not available | Data not available |

| Benzenesulfonamide | Data not available | Data not available |

Note: The table above is for illustrative purposes. Actual values would be obtained from DFT calculations.

Quantum Chemical Calculations for Aryl Methanesulfonamides and Related Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules like this compound. These calculations can provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the preferred conformation of the methanesulfonamide (B31651) group relative to the trimethylphenyl ring.

Electronic Properties: Determining the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

For aryl methanesulfonamides, DFT calculations can elucidate the effect of substituents on the aromatic ring on the properties of the sulfonamide group. In the case of this compound, the three methyl groups are electron-donating, which would be expected to increase the electron density on the aromatic ring and potentially influence the electronic environment of the sulfonamide moiety. A study on N-phenyl mesitylenesulfonamide, a structurally similar compound, has utilized DFT calculations to understand its fragmentation patterns in mass spectrometry, demonstrating the utility of these methods in interpreting experimental results. researchgate.net

Table 3: Calculated Molecular Properties of this compound (Hypothetical)

| Property | Calculated Value | Method |

| HOMO Energy (eV) | Data not available | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | Data not available | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | Data not available | B3LYP/6-311+G(d,p) |

Note: This table illustrates the type of data that would be generated from quantum chemical calculations.

Advanced Applications and Roles in Chemical Science Non Biological

General Roles of Sulfonamides as Versatile Synthetic Intermediates

The sulfonamide functional group is a cornerstone in organic synthesis, primarily due to its ability to function as a robust protecting group for amines and its capacity to act as a directing group in various transformations.

Sulfonamides as Building Blocks for Complex Organic Architectures

In a general sense, the structural rigidity and electronic properties of the sulfonamide group make it a useful component in the design of complex molecules. However, no specific instances of (2,4,5-Trimethylphenyl)methanesulfonamide being used as a building block for such architectures, outside the realm of medicinal chemistry, have been identified.

The Sulfonamide Moiety as a Directing Group

The sulfonamide group is a known directing group in organic synthesis, capable of influencing the regioselectivity of certain reactions. It can direct ortho-C–H functionalization, a powerful strategy for the efficient synthesis of substituted aromatic compounds. This directing ability is a valuable tool for chemists seeking to modify specific positions on an aromatic ring. However, literature specifically detailing the directing group capabilities of the this compound moiety is not available.

Sulfonamides as Protecting Groups for Amines

One of the most prominent roles of sulfonamides in multi-step synthesis is the protection of primary and secondary amines. The sulfonamide group effectively masks the nucleophilicity and basicity of the amine, allowing other parts of the molecule to undergo reaction without interference.

Sulfonamides are generally stable to a wide range of reaction conditions. Different sulfonamide protecting groups can be cleaved under specific conditions, allowing for orthogonal protection strategies in the synthesis of complex molecules bearing multiple amine functionalities. While various substituted benzenesulfonyl chlorides are used to install these protecting groups, the specific use of (2,4,5-Trimethylphenyl)methanesulfonyl chloride for this purpose is not widely reported. There is also no specific information available on the use of this compound as a protecting group for alcohols.

Potential in Material Science and Advanced Materials: An Uncharted Territory

The incorporation of specific organic functionalities is a key strategy in the development of advanced materials with tailored properties. However, the potential of this compound in this domain remains unexplored based on available data.

Incorporation into Functional Materials and Polymers

There is no available research that indicates the incorporation of this compound into functional materials or polymers. The properties that this specific substitution pattern might impart to a polymer backbone are currently unknown.

Contributions to Organic Electronic Systems and Related Devices

Similarly, the role of this compound in organic electronic systems has not been investigated. The electronic properties of this compound and its potential as a component in organic semiconductors, light-emitting diodes, or other electronic devices have not been reported in the scientific literature.

Organocatalytic Applications of Sulfonamide Derivatives

Sulfonamide derivatives have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis. Their utility stems from their unique structural and electronic properties, particularly their ability to act as strong hydrogen-bond donors. This characteristic allows them to activate substrates and control the stereochemical outcome of a wide array of chemical transformations. The development of bifunctional sulfonamide organocatalysts, which possess both a hydrogen-bonding donor site (the sulfonamide N-H) and a Lewis basic site, has further expanded their application in asymmetric organocatalysis. researchgate.net These catalysts have proven to be reliable and effective, often providing high yields and excellent enantioselectivities in various reactions. researchgate.netresearchtrends.net

Research has demonstrated the successful application of chiral enantiopure mono- and bis-sulfonamides in numerous catalytic asymmetric reactions. researchtrends.net These include aldol (B89426) reactions, Michael additions, α-oxidation and α-aminoxylation of carbonyl compounds, and Diels-Alder reactions. researchtrends.net Proline-based sulfonamides, in particular, have received significant attention and have been shown to be highly effective catalysts for many of these transformations. nih.govgoogle.com

Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline sulfonamide derivatives have been extensively investigated as organocatalysts for this transformation. For instance, N-arylsulfonyl derivatives of trans-4-hydroxy-L-proline have been shown to be effective bifunctional catalysts. researchtrends.net They are thought to operate via a transition state where the catalyst acts as both a proton donor and acceptor, facilitating the reaction between ketones and aldehydes with high stereocontrol. researchtrends.net

Different heterocyclic sulfonamides attached to proline have been used to catalyze the aldol reaction between acetone (B3395972) and trihalomethyl lactones, achieving yields up to 97% and enantiomeric excess (ee) up to 89%. researchtrends.net Similarly, thiophene-containing proline sulfonamides have been employed in the synthesis of natural products, where they catalyze key aldol reactions with high stereoselectivity. nih.gov Researchers have also developed polystyrene-supported prolinamide sulfonamides that can catalyze enantioselective aldol reactions in water, demonstrating the potential for more environmentally friendly catalytic systems. researchtrends.net

Table 1: Performance of Sulfonamide Derivatives in Asymmetric Aldol Reactions

| Catalyst Type | Reactants | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| N-(Heteroarenesulfonyl)prolinamides | Acetone and Trihalomethyl Lactones | Not Specified | up to 97 | Not Specified | up to 89 | researchtrends.net |

| Sulfonylpolystyrene-supported Prolinamide | Cyclohexanone and Aromatic Aldehydes | Water | 81 | 78:22 (anti:syn) | 90 | researchtrends.net |

| Cinchona Alkaloid-derived Sulfonamide | Malonic Acid Half Thioester and Benzaldehyde | MTBE | 99 | Not Specified | 94 | researchtrends.net |

Michael Additions

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where sulfonamide-based organocatalysts have shown significant promise. researchtrends.net Enantiopure mono-sulfonamides have been successfully used as organocatalysts in the addition of nucleophiles to various α,β-unsaturated systems. researchtrends.net

For example, pyrrolidine (B122466) sulfonamide catalysts have been developed for the conjugate Michael addition of isobutyraldehyde (B47883) to nitrostyrene, resulting in good yields and enantioselectivity up to 90% ee. researchtrends.net The proposed mechanism involves the formation of an enamine intermediate from the aldehyde and the pyrrolidine moiety of the catalyst, with the sulfonamide group directing the stereochemical outcome through hydrogen bonding in the transition state. researchtrends.net

Table 2: Performance of Sulfonamide Derivatives in Asymmetric Michael Additions

| Catalyst Type | Nucleophile | Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyrrolidinyl-sulfamides | Various | α,β-unsaturated compounds | Good | Good | researchtrends.net |

| Pyrrolidine Sulfonamide | Isobutyraldehyde | Nitrostyrene | up to 93 | up to 90 | researchtrends.net |

Other Asymmetric Transformations

The application of sulfonamide organocatalysts extends beyond aldol and Michael reactions. They have been effectively used in the α-oxidation of ketones and enones using nitrosobenzene (B162901) as the oxidant. nih.gov For instance, Ley's methyl sulfonamide catalyst proved to be highly effective in a range of α-oxidation reactions, affording the desired products in up to 80% yield with excellent enantioselectivity. nih.gov

Furthermore, novel organocatalysts that combine the structural motifs of both squaramide and sulfonamide have been designed. acs.org These catalysts act as multiple hydrogen-bond donors and have been shown to efficiently catalyze direct vinylogous aldol reactions between furan-2(5H)-one and various aldehydes, yielding products with high to excellent enantioselectivities. acs.org This demonstrates the ongoing development and strategic design of new sulfonamide-based catalysts to tackle challenging asymmetric transformations. researchgate.net

Table 3: Sulfonamide Derivatives in Other Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| α-Oxidation of Ketones | Methyl Sulfonamide Catalyst | Ketones and Nitrosobenzene | up to 80 | Excellent | nih.gov |

| Direct Vinylogous Aldol Reaction | Squaramide-Sulfonamide Catalyst | Furan-2(5H)-one and Aldehydes | Not Specified | High to Excellent | acs.org |

Future Directions in 2,4,5 Trimethylphenyl Methanesulfonamide Research

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of (2,4,5-Trimethylphenyl)methanesulfonamide and its derivatives will likely move away from traditional methods, which often rely on harsh reagents like chlorosulfonic acid and volatile organic solvents. rsc.orgthieme-connect.com The focus is shifting towards green and sustainable chemistry to enhance efficiency, reduce waste, and improve safety.

Key areas of exploration include:

Mechanochemistry : A solvent-free mechanochemical approach, utilizing a ball mill for a one-pot, two-step synthesis from disulfides, has been demonstrated for various sulfonamides. rsc.orgrsc.org This method significantly reduces waste, as highlighted by a dramatic decrease in the Environmental Factor (E-factor), a key green chemistry metric. Future work could adapt this solid-state method for the synthesis of this compound.

Green Solvents and Reagents : Research into alternative, environmentally benign reaction media is expanding. Sustainable solvents such as water, ethanol, glycerol, and Deep Eutectic Solvents (DESs) have been successfully used for sulfonamide synthesis. rsc.orgresearchgate.net These processes often employ milder oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which allows for simple, filtration-based workups. rsc.orgresearchgate.net

Photocatalysis and Electrocatalysis : Emerging synthetic strategies harness light or electrical energy to drive reactions under mild conditions. thieme-connect.comnih.gov Photocatalytic methods, in particular, offer new pathways for creating and functionalizing the sulfonamide scaffold. nih.gov

Flow Chemistry : Flow-based technologies provide a scalable and controlled environment for synthesis, improving safety and consistency. bohrium.com This approach could be particularly valuable for optimizing the production of specific sulfonamides like this compound.

| Parameter | Traditional Method (Solution-Based) | Sustainable Method (Mechanochemical) |

|---|---|---|

| Solvent | Often requires volatile organic solvents | Solvent-free rsc.orgrsc.org |

| Reagents | Harsh reagents (e.g., sulfonyl chlorides) thieme-connect.com | Cost-effective, safer reagents (e.g., NaOCl·5H₂O) rsc.orgrsc.org |

| Waste (E-Factor) | High (e.g., ~112-209 for sulfonyl chloride/sulfonamide steps) | Low (e.g., ~1-3 for the same steps) |

| Conditions | Often requires elevated temperatures | Generally mild, ambient temperature |

In-depth Mechanistic Understanding of Complex Transformations and Catalytic Cycles

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For compounds like this compound, future research will focus on elucidating the intricate pathways of its formation and subsequent functionalization.

A significant area of future study involves the late-stage functionalization of the sulfonamide group, transforming it from a stable pharmacophore into a versatile synthetic handle. ox.ac.uknih.gov Recent breakthroughs in this area have utilized metal-free photocatalysis to convert sulfonamides into valuable sulfonyl radical intermediates. nih.govacs.org

The proposed catalytic cycle for this transformation serves as a blueprint for future mechanistic investigations: nih.gov

Excitation : A photocatalyst absorbs light, promoting it to an excited state.

Energy Transfer : The excited photocatalyst transfers its energy to an N-sulfonylimine derivative of the parent sulfonamide.

Radical Formation : This energy transfer induces the formation of a biradical species, which then undergoes controlled fragmentation (β-scission) to generate the key sulfonyl radical intermediate. nih.gov

Functionalization : The sulfonyl radical can then participate in a variety of reactions, such as addition to alkenes, to form new carbon-sulfur bonds. nih.govresearchgate.net

Future work will involve using advanced spectroscopic techniques, kinetic studies, and computational modeling (like Density Functional Theory, DFT) to validate proposed intermediates (like the biradical A and sulfonyl radical) and transition states in such catalytic cycles. nih.gov Understanding how the specific electronic and steric properties of the 2,4,5-trimethylphenyl group influence these pathways will be a key research objective. Furthermore, investigating the mechanisms of other transformations, such as ceria-catalyzed hydrolytic cleavage, will be essential for predicting the stability and environmental fate of these molecules. acs.org

Development of Advanced Computational Models for Predictive Chemistry

The paradigm of chemical research is shifting from experimental trial-and-error to a more predictive, computationally driven approach. The development of advanced computational models will accelerate the discovery and optimization of derivatives of this compound.

Key computational strategies for future research include:

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish mathematical correlations between the chemical structure of a molecule and its physicochemical properties. researchgate.net By calculating various molecular descriptors (topological indices), researchers can build regression models to predict properties like boiling point, molar volume, and complexity. researchgate.netscinito.ai This allows for the rapid virtual screening of novel derivatives without the need for immediate synthesis and testing. nih.gov

Machine Learning (ML) and High-Throughput Screening : Integrating ML with quantum chemistry methods (like DFT) enables the high-throughput computational screening of vast virtual libraries of compounds. This has been successfully applied to discover conjugated sulfonamides for specific applications, like battery cathodes. researchgate.net Such a workflow could be used to identify derivatives of this compound with tailored electronic or material properties.

Mechanism and Reactivity Prediction : DFT calculations are not only crucial for understanding reaction mechanisms, as mentioned previously, but also for predicting reactivity. By modeling transition states and reaction energy profiles, researchers can forecast the most likely outcomes of a proposed reaction, guiding synthetic efforts and saving significant laboratory time.

| Physicochemical Property | Correlation Coefficient (R²) | Reference |

|---|---|---|

| Boiling Point | 0.9416 | researchgate.net |

| Flash Point | 0.9429 | researchgate.net |

| Molar Volume | 0.9588 | researchgate.net |

| Complexity | 0.9547 | researchgate.net |

Uncovering Emerging Non-Biological Applications in Catalysis and Materials Science

While sulfonamides are famous for their medicinal roles, their robust chemical structure and unique electronic properties make them highly attractive for non-biological applications. researchgate.net Future research on this compound and related structures is set to explore their potential in advanced materials and catalysis.

Emerging areas of application include:

Organic Electronics : The sulfonamide group is a strong electron-withdrawing moiety, a desirable feature for materials used in organic electronics. Cyclic sulfonamides (sultams) have been used to create deep-blue emitters for organic light-emitting diodes (OLEDs). wikipedia.org The specific substitution pattern of this compound could be leveraged to tune the electronic and photophysical properties of new organic semiconductors.

Energy Storage : Conjugated sulfonamides have recently been identified as a promising class of air-stable materials for positive electrodes (cathodes) in organic lithium-ion batteries. nih.gov These materials exhibit reversible electrochemistry and tunable redox potentials (2.85 V to 3.45 V vs. Li⁺/Li⁰). nih.gov Furthermore, two-dimensional sulfonamide-containing polymers have been shown to be effective binder materials for organic electrodes, improving capacity retention by threefold compared to conventional binders. acs.orgacs.org

Catalysis : Certain sulfonamide derivatives, such as disulfonimides, where the amine nitrogen is flanked by two sulfonyl groups, are used as catalysts in enantioselective synthesis. The unique steric and electronic environment of this compound could be a foundation for developing novel organocatalysts.

Functional Polymers : Polysulfonamides exhibit good thermal and acid stability, making them candidates for specialty polymers and membranes used in harsh chemical environments. researchgate.net

The exploration of these non-biological avenues represents a significant growth area, potentially establishing compounds like this compound as valuable components in the next generation of advanced materials.

Q & A

Basic: What are the key synthetic pathways for (2,4,5-Trimethylphenyl)methanesulfonamide?

Methodological Answer:

Synthesis typically involves sulfonylation of the corresponding amine precursor. For example:

- Step 1: React 2,4,5-trimethylaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

- Step 2: Purify via recrystallization using solvents like ethanol or dichloromethane, monitored by TLC or HPLC for purity (>95%) .

- Key Reagents: Methanesulfonyl chloride, base catalysts, and inert solvents. Adjust stoichiometry to minimize side reactions (e.g., over-sulfonylation).

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

- Spectroscopy: Use H/C NMR to confirm substitution patterns and sulfonamide group integration. IR spectroscopy verifies S=O stretching (~1350–1160 cm) .

- Crystallography: Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H···O interactions), critical for understanding solid-state stability .

- Chromatography: HPLC with UV detection ensures purity, while mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H] at m/z 243.2) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Geometry Optimization: Use B3LYP/6-311+G(d,p) basis sets to minimize energy and calculate bond lengths/angles. Compare with experimental crystallographic data to validate models .

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing sulfonamide groups reduce HOMO energy, influencing redox behavior .

- UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) correlates computed transitions (e.g., π→π) with experimental absorbance peaks .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Systematic Variation: Test derivatives with controlled structural modifications (e.g., substituent position on the phenyl ring) to isolate factors affecting activity .

- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, concentrations) to eliminate methodological variability .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from independent studies, identifying outliers or confounding variables .

Advanced: How does molecular conformation influence its interaction with biological targets?

Methodological Answer:

- Conformational Analysis: X-ray crystallography reveals rotational barriers around the sulfonamide C–N bond, affecting binding to enzymes (e.g., cyclooxygenase) .

- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-protein interactions. For example, trimethyl groups may enhance hydrophobic binding in active pockets .

- SAR Studies: Modify substituents (e.g., methyl vs. methoxy) to quantify steric/electronic effects on binding affinity and selectivity .

Advanced: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (see MSDS for related sulfonamides) .

- Waste Management: Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal.

- Stability Testing: Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 6 months) to define storage conditions .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Solubility Screening: Test polar aprotic solvents (DMSO, DMF) for dissolution and low-polarity solvents (ethanol, ethyl acetate) for crystallization.

- Gradient Cooling: Dissolve in hot ethanol (~78°C) and cool gradually to 4°C to maximize crystal yield and purity (>99%) .

Advanced: How do steric effects from the 2,4,5-trimethylphenyl group impact reactivity?

Methodological Answer:

- Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., phenylmethanesulfonamide) in nucleophilic substitutions. Steric hindrance reduces accessibility to the sulfonamide nitrogen .

- Computational Modeling: Calculate Tolman steric parameters to quantify spatial demands, correlating with experimental reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.